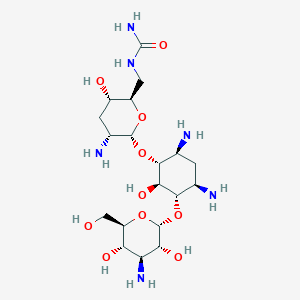
OxathiolanT-(-)-alpha
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OxathiolanT-(-)-alpha is a compound belonging to the class of organosulfur compounds known as oxathiolanes. These compounds are characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is particularly notable for its applications in pharmaceuticals, especially in the synthesis of antiviral drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of OxathiolanT-(-)-alpha typically involves the condensation of mercaptoethanol with formaldehyde. This reaction forms the oxathiolane ring through a thioacetal formation process. The reaction conditions generally include:
Reactants: Mercaptoethanol and formaldehyde
Catalysts: Acidic catalysts such as hydrochloric acid
Solvents: Water or alcohols
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Starting Materials: Low-cost, widely available chemicals such as chloroacetic acid, vinyl acetate, and sodium thiosulfate
Reaction Conditions: Controlled temperature and pressure to optimize the yield
Purification: Crystallization or distillation to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
OxathiolanT-(-)-alpha undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of sulfoxides back to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Various substituted oxathiolanes depending on the nucleophile used
Aplicaciones Científicas De Investigación
OxathiolanT-(-)-alpha has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the production of flavor compounds and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of OxathiolanT-(-)-alpha in antiviral drugs involves its incorporation into the viral DNA chain, leading to chain termination. This process inhibits the replication of the virus. The compound targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxathiolane: Another oxathiolane derivative with similar structural features but different applications.
2-Methyl-4-propyl-1,3-oxathiane: Found in the flavor profile of passion fruit.
Lamivudine and Emtricitabine: Both are nucleoside analogues containing oxathiolane rings and are used as antiviral drugs.
Uniqueness
OxathiolanT-(-)-alpha is unique due to its specific stereochemistry and its role as a precursor in the synthesis of important antiviral drugs. Its ability to inhibit viral replication by targeting reverse transcriptase sets it apart from other similar compounds.
Propiedades
Número CAS |
149819-46-5 |
|---|---|
Fórmula molecular |
C9H12N2O4S |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m0/s1 |
Clave InChI |
GCMLYCFXOXELDY-BQBZGAKWSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2CS[C@H](O2)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CSC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


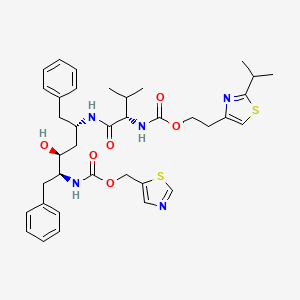


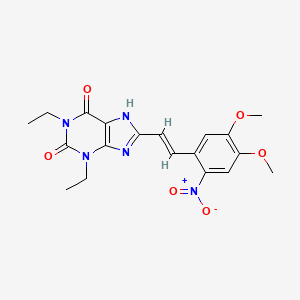
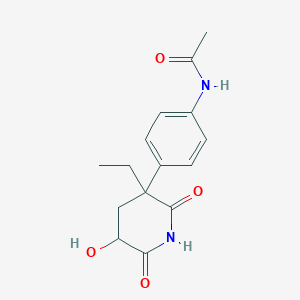
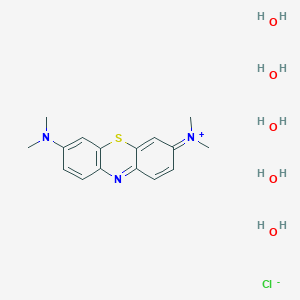



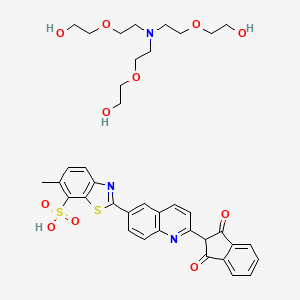

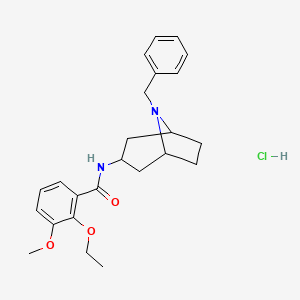
![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
